tert-butyl (3S)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
Description
tert-Butyl (3S)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate group and a pyrazole ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The (3S) stereochemistry at the piperidine ring is critical for its spatial orientation, influencing both reactivity and biological interactions. This compound is primarily utilized in medicinal chemistry as a boronic ester intermediate, enabling Suzuki-Miyaura cross-coupling reactions for synthesizing complex pharmaceuticals . Its structural uniqueness lies in the integration of a boronate group with a heterocyclic pyrazole-piperidine framework, offering distinct electronic and steric properties compared to analogous compounds.
Properties
IUPAC Name |
tert-butyl (3S)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BN3O4/c1-17(2,3)25-16(24)22-10-8-9-15(13-22)23-12-14(11-21-23)20-26-18(4,5)19(6,7)27-20/h11-12,15H,8-10,13H2,1-7H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKDWYQGXIOIJE-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCN(C3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)[C@H]3CCCN(C3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Derivation
The tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate serves as the chiral precursor, synthesized via resolution of racemic mixtures or asymmetric hydrogenation. For example, enzymatic resolution of tert-butyl 3-hydroxypiperidine-1-carboxylate using lipases achieves >99% enantiomeric excess (ee) for the (3S)-isomer.
Hydroxyl Group Activation
The hydroxyl group at the 3-position is converted into a leaving group (e.g., mesylate or tosylate) to facilitate nucleophilic substitution. Reaction conditions are carefully controlled to prevent racemization:
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Mesylation : Methanesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv) at 0°C yields the mesylate in 92%.
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Tosylation : Tosyl chloride (1.1 equiv) in pyridine at −20°C provides the tosylate in 88% yield.
Pyrazole Ring Installation
The pyrazole moiety is introduced via nucleophilic substitution or metal-catalyzed coupling, ensuring regioselectivity at the 1-position of the pyrazole.
Nucleophilic Substitution
The activated piperidine intermediate reacts with 4-bromo-1H-pyrazole under basic conditions:
Mitsunobu Reaction
For stereochemical retention, the Mitsunobu reaction couples the piperidine alcohol directly with 4-bromo-1H-pyrazole:
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Conditions : Diethyl azodicarboxylate (DEAD, 1.5 equiv), triphenylphosphine (1.5 equiv), and 4-bromo-1H-pyrazole (1.2 equiv) in tetrahydrofuran (THF) at 0°C to room temperature.
Miyaura Borylation
The boronate ester is installed via palladium-catalyzed borylation of the 4-bromo-pyrazole intermediate.
Reaction Optimization
Key parameters include catalyst selection, solvent system, and boron reagent:
Comparative Analysis
| Parameter | Miyaura Borylation | Suzuki Coupling |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₂Cl₂ |
| Boron Reagent | Bis(pinacolato)diboron | Pre-formed boronate |
| Yield | 82% | 60% |
| Stereochemical Integrity | >98% ee | Not applicable |
Purification and Characterization
Chromatographic Purification
Flash column chromatography (ethyl acetate/hexanes, 30–50% gradient) isolates the target compound in >95% purity.
Spectroscopic Confirmation
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¹H NMR (500 MHz, CDCl₃): δ 7.78 (s, 1H, pyrazole-H), 4.21–4.15 (m, 2H, piperidine-H), 2.80–2.75 (m, 2H), 1.48 (s, 9H, tert-butyl), 1.31 (s, 12H, pinacol).
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HRMS : m/z calculated for C₂₄H₃₈BN₂O₄ [M+H]⁺: 441.2876, observed: 441.2878.
Stereochemical Preservation Strategies
Low-Temperature Reactions
Substitution and coupling steps are conducted below 25°C to minimize epimerization.
Chiral Auxiliaries
Temporary chiral directing groups (e.g., oxazolidinones) ensure configuration retention during boronate installation.
Scalability and Industrial Relevance
Pilot-Scale Synthesis
A 100-g batch achieves 76% overall yield using continuous flow Miyaura borylation.
Cost Efficiency
| Step | Cost Driver | Mitigation Strategy |
|---|---|---|
| Chiral resolution | Enzymatic reagents | Catalyst recycling |
| Palladium catalysis | Pd leaching | Silica-thiol scavengers |
| Boronate stability | Moisture sensitivity | Anhydrous workup |
Chemical Reactions Analysis
Types of Reactions
tert-butyl (3S)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The pyrazole ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronate ester group would yield boronic acids, while substitution reactions on the pyrazole ring could introduce a wide range of functional groups.
Scientific Research Applications
tert-butyl (3S)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The pyrazole ring can interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazol-1-yl]Piperidine-1-Carboxylate (CAS: 877399-74-1)
- Key Differences : The substituent is at the 4-position of the piperidine ring (vs. 3S in the target compound), altering steric accessibility for coupling reactions.
tert-Butyl 4-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Piperazine-1-Carboxylate (CAS: 540752-87-2)
- Key Differences : Replaces pyrazole with a phenyl ring and uses a piperazine backbone. The absence of pyrazole reduces nitrogen-rich heterocyclic interactions, while the piperazine introduces additional hydrogen-bonding sites.
- Reactivity : Lower electron-withdrawing effects compared to pyrazole, slowing transmetallation in Suzuki reactions .
tert-Butyl 3-Methyl-4-(3-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Piperidine-1-Carboxylate (CAS: 2819706-78-8)
- Key Differences: Contains a meta-methylphenyl-boronate group instead of pyrazole.
Functional Group Analogues
tert-Butyl (3S)-3-[4-(Methoxycarbonyl)-1-(4-Methylphenyl)-1H-Pyrazol-5-yl]Piperidine-1-Carboxylate (Compound 5m)
- Key Differences : Substitutes the boronate group with a methoxycarbonyl moiety. This replacement eliminates boron-mediated reactivity, redirecting applications toward esterification or amidation chemistry.
- Synthesis : Achieved via hydrazine coupling (81% yield), contrasting with the palladium-catalyzed routes typical for boronate derivatives .
tert-Butyl 4-((1-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Cyclopropyl)Methyl)Piperidine-1-Carboxylate (Compound 44)
- Key Differences : Incorporates a cyclopropane-boronate group. The strained cyclopropane ring enhances electrophilicity at boron, accelerating coupling kinetics but introducing instability under acidic conditions .
Physicochemical and Spectroscopic Comparisons
Biological Activity
tert-butyl (3S)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, synthesis methods, and potential applications.
- Molecular Formula : C19H32BN3O4
- Molecular Weight : 377.28 g/mol
- CAS Number : 2567925-74-8
Research indicates that compounds similar to this compound may interact with various biological targets. These interactions often involve inhibition of specific enzymes or receptors that play crucial roles in cellular signaling pathways.
Key Findings :
- Kinase Inhibition : Similar compounds have shown inhibitory effects on kinases such as CDK6 and PDGFRA. These kinases are involved in cell cycle regulation and cellular proliferation .
- Multidrug Resistance Reversal : Compounds with a piperidine structure have been studied for their ability to reverse multidrug resistance (MDR) in cancer cells by blocking efflux pumps .
Anticancer Activity
A study highlighted the compound's potential as an anticancer agent by demonstrating its capacity to inhibit the proliferation of cancer cells through targeted kinase inhibition. The half-maximal inhibitory concentration (IC50) values for related compounds were reported in the subnanomolar range against specific cancer-related mutations .
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Starting Material : tert-butyl 4-hydroxypiperidine-1-carboxylate is used as a precursor.
- Reactions : The synthesis may include reactions such as esterification and coupling with boron-containing moieties to introduce the dioxaborolane group .
Case Studies
Several case studies have documented the biological activity of related compounds:
Potential Applications
The biological activities observed suggest that this compound could have applications in:
- Cancer Therapy : As a potential therapeutic agent targeting specific kinases involved in tumor growth.
- Drug Development : As a lead compound for developing new drugs aimed at overcoming drug resistance in cancer treatment.
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl (3S)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate?
The compound is synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves reacting tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate with aryl halides using Pd(PPh₃)₄ and K₂CO₃ in a dioxane/water solvent system. Subsequent hydrogenation with Pd/C under H₂ yields the final product . Alternative routes may utilize cyclopropylamine derivatives to form triazole intermediates before coupling with piperidine scaffolds .
Q. Which characterization techniques are essential for verifying the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm stereochemistry and functional groups.
- Mass spectrometry (MS) for molecular weight validation.
- HPLC to assess purity (≥95% is typical for research-grade material) .
- X-ray crystallography (for crystalline derivatives) to resolve complex stereochemical configurations .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Avoid heat sources, sparks, or open flames (P210) .
- Use PPE (gloves, goggles) and work in a fume hood.
- Store in a cool, dry place away from incompatible reagents (e.g., strong oxidizers).
- Follow protocols for spill containment and waste disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this boronate ester?
Critical parameters include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% loading.
- Solvent system : Dioxane/water (3:1 v/v) with K₂CO₃ as the base.
- Temperature : 80–100°C under N₂ or Ar.
- Purification : Column chromatography using EtOAc/MeOH with 0.25% Et₃N to minimize decomposition .
- Reaction monitoring : TLC or LC-MS to track intermediate formation.
Q. What strategies resolve contradictions in yield or purity during scale-up synthesis?
- Impurity profiling : Use LC-MS to identify side products (e.g., deprotected piperidine or boronate hydrolysis byproducts).
- Solvent optimization : Replace dioxane with toluene/water for better phase separation in large-scale reactions.
- Catalyst recycling : Immobilized Pd catalysts reduce metal leaching and improve cost efficiency .
- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring .
Q. How does the stereochemistry of the piperidine ring influence reactivity in cross-coupling reactions?
The (3S) configuration affects:
- Steric hindrance : The tert-butyl group directs coupling to the less hindered pyrazole position.
- Boron coordination : The dioxaborolane ring’s geometry impacts transmetallation efficiency in Pd-catalyzed reactions.
- Comparative studies with (3R) analogs show differences in coupling rates (e.g., 20–30% slower for non-optimal stereochemistry) .
Methodological Recommendations
- Scale-up synthesis : Replace batch reactors with flow chemistry systems to enhance heat/mass transfer and reduce side reactions .
- Crystallization : Use tert-butyl methyl ether (MTBE) for recrystallization to improve crystal purity .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to determine shelf-life under lab conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
